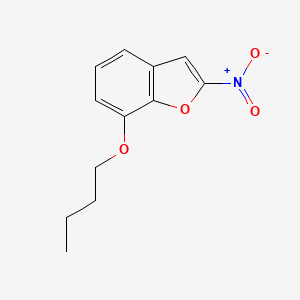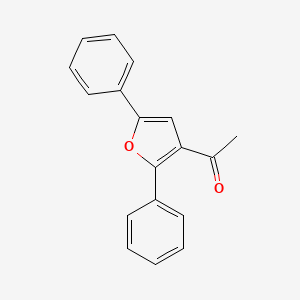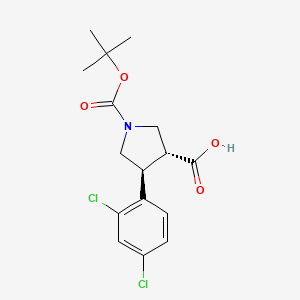
7-Butoxy-2-nitro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butoxy-2-nitro-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, characterized by a butoxy group at the 7th position and a nitro group at the 2nd position on the benzofuran ring, exhibits unique chemical properties that make it of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-butoxy-2-nitro-1-benzofuran typically involves the nitration of 7-butoxy-1-benzofuran. The process can be summarized as follows:
Starting Material: 7-butoxy-1-benzofuran.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the reaction rate and prevent over-nitration.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in acidic medium.
Substitution: Alkyl halides, nucleophiles like amines or thiols, often in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzofurans depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 7-Butoxy-2-nitro-1-benzofuran is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. . The nitro group in this compound can be a key functional group for bioactivity, making it a candidate for drug development studies.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of compounds with specific properties tailored for various applications.
Mécanisme D'action
The mechanism of action of 7-butoxy-2-nitro-1-benzofuran in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. This mechanism is similar to other nitroaromatic compounds, which are known to exert their effects through the generation of reactive oxygen species and subsequent oxidative stress.
Comparaison Avec Des Composés Similaires
7-Methoxy-2-nitro-1-benzofuran: Similar structure with a methoxy group instead of a butoxy group.
7-Ethoxy-2-nitro-1-benzofuran: Ethoxy group substitution.
2-Nitrobenzofuran: Lacks the butoxy group, simpler structure.
Uniqueness: 7-Butoxy-2-nitro-1-benzofuran is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. The combination of the butoxy and nitro groups provides a distinct set of chemical properties that differentiate it from other benzofuran derivatives.
Propriétés
Numéro CAS |
56897-26-8 |
|---|---|
Formule moléculaire |
C12H13NO4 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
7-butoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C12H13NO4/c1-2-3-7-16-10-6-4-5-9-8-11(13(14)15)17-12(9)10/h4-6,8H,2-3,7H2,1H3 |
Clé InChI |
QJPRDKDICUJINV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole](/img/no-structure.png)

![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)


![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)


![4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12892520.png)
![2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12892521.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-phenyl-1H-1,2,4-triazole-3-thiol](/img/structure/B12892530.png)
